molecular formula C21H21N3O4 B2699976 5-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole CAS No. 1795393-61-1

5-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B2699976
CAS No.: 1795393-61-1
M. Wt: 379.416
InChI Key: XVUKKMVSRROQSQ-UHFFFAOYSA-N
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Description

The compound “5-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups. It has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring in the compound is likely to contribute to the stereochemistry of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. The pyrrolidine ring, for instance, can undergo various reactions depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For instance, the presence of the pyrrolidine ring could affect its solubility, stability, and reactivity .

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-26-17-11-10-15(13-18(17)27-2)21(25)24-12-6-9-16(24)20-22-19(23-28-20)14-7-4-3-5-8-14/h3-5,7-8,10-11,13,16H,6,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUKKMVSRROQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCCC2C3=NC(=NO3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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